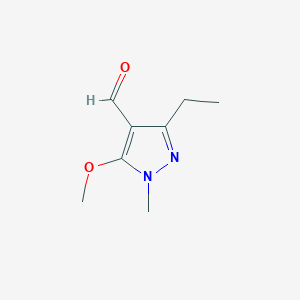

3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H12N2O2. It has a molecular weight of 168.2 . The compound is a powder in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H12N2O2/c1-4-7-6(5-11)8(12-3)10(2)9-7/h5H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the literature, pyrazoles in general are known to participate in a variety of chemical reactions. For instance, they can undergo oxidation, condensation, and cycloaddition reactions .Physical and Chemical Properties Analysis

“this compound” is a powder in physical form . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Efficient Synthesis and Antimicrobial Properties : A study by Prasath et al. (2015) discussed the synthesis of new quinolinyl chalcones containing a pyrazole group, demonstrating promising anti-microbial properties. The study highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Prasath et al., 2015).

Inhibitors Synthesis : El-Naggar et al. (2020) described the synthesis of a novel series of inhibitors derived from a 1,2,3-triazole derivative, starting from pyrazole-4-carbaldehyde. The compounds showed significant inhibition activity, indicating their potential in pharmaceutical applications (El-Naggar et al., 2020).

Antimicrobial and Fluorescent Properties : Banoji et al. (2022) reported a synthesis method for pyrazol-4-yl- and 2H-chromene-based substituted anilines. Some compounds exhibited significant antibacterial and antifungal activity and potential as fluorescence probes (Banoji et al., 2022).

Pyrazolyl Pharmacophore-Linked Compounds : Khalifa et al. (2017) utilized 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde to prepare compounds linked to a pyrazolyl pharmacophore. These derivatives could have implications in pharmacological research (Khalifa et al., 2017).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

As for future directions, more research is needed to explore the potential applications of “3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde” in various fields. Given the wide range of applications of pyrazole derivatives, this compound could potentially be used in the development of new drugs, agrochemicals, and other chemical products .

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific structure .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as electrophilic substitution .

Biochemical Pathways

Pyrazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and target .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities, depending on their specific structure and target .

Action Environment

The action of 3-ethyl-5-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors . These factors can affect the compound’s stability, efficacy, and overall pharmacological effect.

Propiedades

IUPAC Name |

3-ethyl-5-methoxy-1-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-7-6(5-11)8(12-3)10(2)9-7/h5H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBSTZGNBKPBKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1C=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2356887.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2356889.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)

![1-Cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2356895.png)

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B2356908.png)

![N-[[2-(3,5-Dimethylphenyl)triazol-4-yl]methyl]-1-(1,4-dioxan-2-yl)methanamine;hydrochloride](/img/structure/B2356910.png)